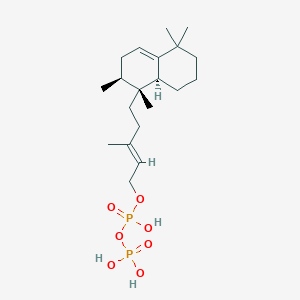
Tuberculosinyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tuberculosinyl diphosphate is a diterpenyl phosphate that is the O-diphospho derivative of tuberculosinol. It derives from a tuberculosinol. It is a conjugate acid of a tuberculosinyl diphosphate(3-).
Aplicaciones Científicas De Investigación
Structural Insights and Potential for Anti-Infective Therapies
Tuberculosinyl diphosphate plays a significant role in the study of bacterial diterpene synthases, particularly in Mycobacterium tuberculosis. Research by Chan et al. (2014) has provided structural insights into tuberculosinol/iso-tuberculosinol synthase from M. tuberculosis, a target for anti-infective therapies aimed at blocking virulence factor formation. These findings highlight the potential of developing inhibitors targeting not only virulence but also cell wall biosynthesis, based on the structures of tuberculosinyl diphosphate and related enzymes (Chan et al., 2014).
Enzymatic Mechanisms and Substrate Specificity Studies
The study of isotopically labelled oligoprenyl diphosphates, including tuberculosinyl diphosphate, has been instrumental in understanding the enzymatic mechanisms of terpene cyclases. Citron et al. (2014) developed methods for synthesizing isotopically labelled oligoprenyl diphosphates, facilitating the analysis of tuberculosinyl diphosphate synthase from M. tuberculosis. This research aids in understanding the stereochemical aspects of cyclization reactions catalyzed by these enzymes (Citron et al., 2014).
Exploring Diterpene Biosynthesis in Bacteria
Nakano et al. (2015) identified a new diterpene biosynthetic gene cluster in Herpetosiphon aurantiacus, which includes enzymes homologous to those processing tuberculosinyl diphosphate in M. tuberculosis. This discovery expands our understanding of diterpenoid biosynthesis in bacteria, highlighting the broader significance of tuberculosinyl diphosphate in microbial biochemistry (Nakano et al., 2015).
Tuberculosinyl Diphosphate in Tuberculosis Pathogenesis
The Rv3378c gene product from M. tuberculosis, which processes tuberculosinyl diphosphate, plays a role in tuberculosis pathogenesis. Hoshino et al. (2011) showed that diterpenoids derived from tuberculosinyl diphosphate inhibit macrophage phagocytosis, suggesting a mechanism by which M. tuberculosis evades the host immune response. This research underscores the importance of tuberculosinyl diphosphate in the pathogenicity of M. tuberculosis (Hoshino et al., 2011).
Propiedades
Nombre del producto |
Tuberculosinyl diphosphate |
|---|---|
Fórmula molecular |
C20H36O7P2 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
[(E)-5-[(1R,2S,8aS)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)10-13-20(5)16(2)8-9-17-18(20)7-6-12-19(17,3)4/h9,11,16,18H,6-8,10,12-14H2,1-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t16-,18+,20+/m0/s1 |
Clave InChI |
BPSHPRCHMGHBGC-AHKHSGQUSA-N |
SMILES isomérico |
C[C@H]1CC=C2[C@H]([C@]1(C)CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC2(C)C |
SMILES canónico |
CC1CC=C2C(C1(C)CCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCCC2(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



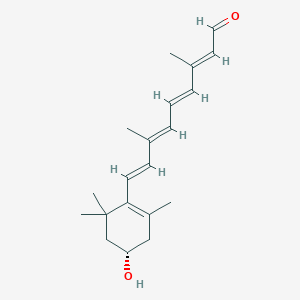
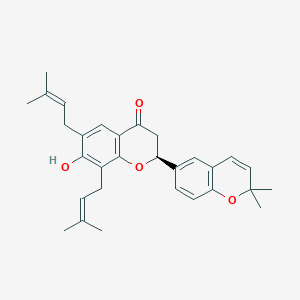
![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
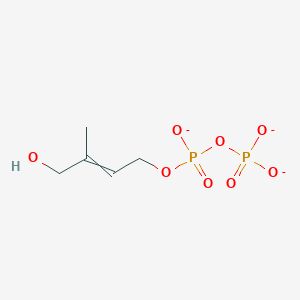
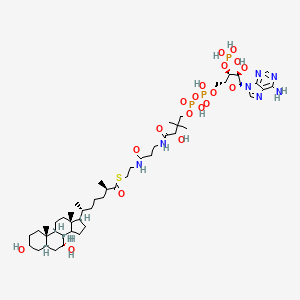

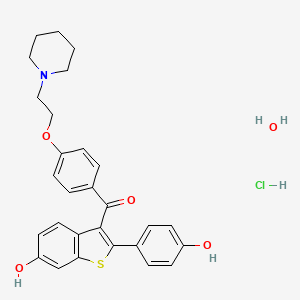
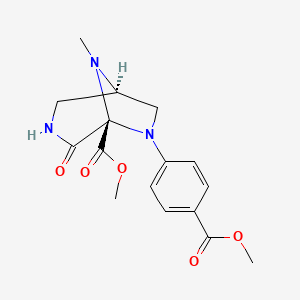
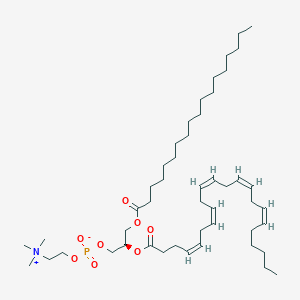
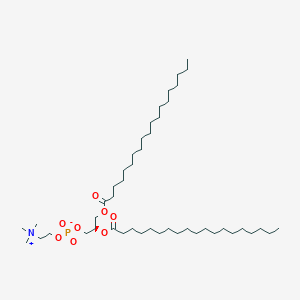
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)
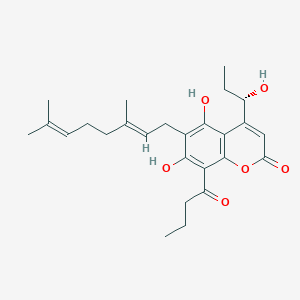
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)